Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiols or other reduced forms.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dimethyl Sulfoxide (DMSO): Common solvent for various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Scientific Research Applications
Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to therapeutic effects. For example, it can inhibit the LIMK1 protein family, which plays a role in actin polymerization and tumor cell metastasis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl (E)-3-amino-5-(2-cyclopropylvinyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino and chloro substituents on the benzothiophene ring. This combination of functional groups enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H8ClNO2S |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 5-amino-6-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,12H2,1H3 |
InChI Key |
GHENSOSQLWDNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)N |
Origin of Product |
United States |
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